molecular formula C11H15NO2 B8318551 N-ethyl-2-(4-methoxy-phenyl)-acetamide

N-ethyl-2-(4-methoxy-phenyl)-acetamide

Cat. No.: B8318551
M. Wt: 193.24 g/mol
InChI Key: RGOVASKPJTVWGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Ethyl-2-(4-methoxyphenyl)-acetamide is a substituted acetamide derivative featuring an ethyl group attached to the nitrogen atom and a 4-methoxyphenyl moiety at the α-carbon of the acetamide backbone.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

N-ethyl-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C11H15NO2/c1-3-12-11(13)8-9-4-6-10(14-2)7-5-9/h4-7H,3,8H2,1-2H3,(H,12,13)

InChI Key

RGOVASKPJTVWGO-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CC1=CC=C(C=C1)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of N-ethyl-2-(4-methoxyphenyl)-acetamide can be contextualized by comparing it to structurally related acetamide derivatives. Key structural variations include substituents on the phenyl ring, heterocyclic appendages, and modifications to the alkyl/aryl groups on the nitrogen. Below is a detailed analysis:

Substituent Effects on the Phenyl Ring

  • N-[2-(4-Methoxyphenyl)ethyl]-2-naphthalen-1-yl-acetamide (3a): This analog replaces the ethyl group with a naphthyl substituent. It exhibited an IC₅₀ of 69 µM in protein tyrosine phosphatase inhibition assays, outperforming derivatives with nitro (3b, IC₅₀ = 87 µM) or phenoxy (3c, IC₅₀ = 74 µM) groups. The bulky naphthyl group likely enhances hydrophobic interactions with enzyme pockets .
  • N-(2-Methoxy-4-nitrophenyl)acetamide: The nitro group (electron-withdrawing) at the 4-position contrasts with the methoxy group (electron-donating) in the parent compound.

Heterocyclic Modifications

  • 2-Chloro-N-{5-[2-(4-Methoxyphenyl)-Pyridin-3-yl]-Thiadiazol-2-yl}-Acetamide (7d): Incorporation of a thiadiazol-pyridinyl heterocycle resulted in potent cytotoxicity (IC₅₀ = 1.8 µM against Caco-2 cells). The rigid heterocyclic framework may improve DNA intercalation or enzyme inhibition compared to the non-heterocyclic parent compound .
  • N-Ethyl-2-[2-(4-Nitrophenyl)-1H-Benzimidazol-1-yl]acetamide (3c) :
    The benzimidazole moiety conferred significant anthelmintic activity, paralyzing worms more effectively than albendazole. This highlights the role of aromatic heterocycles in enhancing bioactivity .

Alkyl/Aryl Group Variations

  • N-Ethyl-2-(4-Methoxyphenyl)-N-(5-Phenyl-Thiadiazol-2-yl)Acetamide :
    The thiadiazol ring and phenyl substitution on nitrogen create a bifunctional structure, enabling dual interactions with biological targets. This derivative exemplifies how nitrogen modifications can diversify pharmacological profiles .

Research Trends and Mechanistic Insights

  • Electron-Donating vs. Withdrawing Groups : Methoxy groups enhance electron density, improving interactions with electron-deficient enzyme active sites. Nitro groups may reduce solubility but increase reactivity .
  • Alkyl/Aryl Flexibility : Ethyl groups balance lipophilicity and steric hindrance, whereas bulkier substituents (e.g., naphthyl) may improve binding but reduce bioavailability .

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